molecular formula C10H10N2O3 B1312644 6,7-Dimethoxyquinoxalin-2-ol CAS No. 5739-98-0

6,7-Dimethoxyquinoxalin-2-ol

Cat. No.: B1312644
CAS No.: 5739-98-0
M. Wt: 206.2 g/mol
InChI Key: WXTHNWNCKJAQNU-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoxalin-2-ol: is a heterocyclic compound belonging to the quinoxaline family It is characterized by the presence of two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 2nd position on the quinoxaline ring

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, particularly CYP1A2, which it inhibits . This inhibition can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has been shown to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This modulation can impact gene expression and cellular metabolism, potentially altering cell function. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . These cellular effects underscore the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . Additionally, it interacts with neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmitter release . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmitter activity without significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 . This metabolism can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with these metabolic pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert effects on the central nervous system . The compound can also interact with transport proteins, influencing its distribution and localization within different tissues . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and bioavailability.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . This localization is influenced by specific targeting signals and post-translational modifications, which direct the compound to specific cellular compartments. Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoxalin-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinoxalin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the ring .

Scientific Research Applications

6,7-Dimethoxyquinoxalin-2-ol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyquinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dimethoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHNWNCKJAQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462637
Record name 6,7-Dimethoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-98-0
Record name 6,7-Dimethoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxyquinoxalin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,2-dimethoxy-4,5-dinitrobenzene (5.7 g, 25.0 mmol) in ethanol/acetic acid (140 mL, 1:1) was hydrogenated over palladium on carbon (10%, 1 g) at normal pressure and room temperature for 3 hours, then filtered through a pad of celite. The filtrate containing the crude diamine was treated with ethyl oxoacetate (50 wt % in toluene, 10 mL, 50 mmol) and the reaction was stirred at room temperature overnight. The resulting precipitate was collected by filtration. This material was suspended in a mixture of methanol/dichloromethane and solvent was removed under reduced pressure to remove traces of acetic acid to give 2.0 g (38%) of product as a solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
140 mL
Type
solvent
Reaction Step One
Name
ethyl oxoacetate
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
38%

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